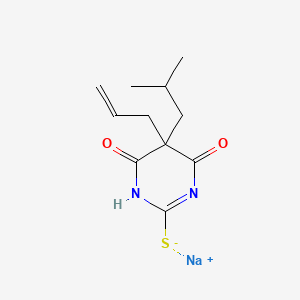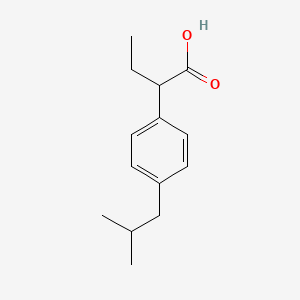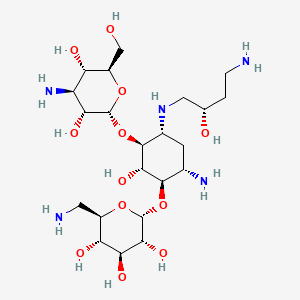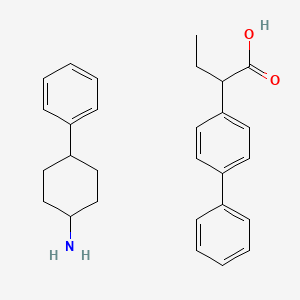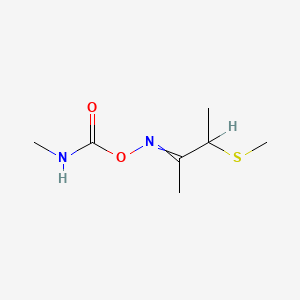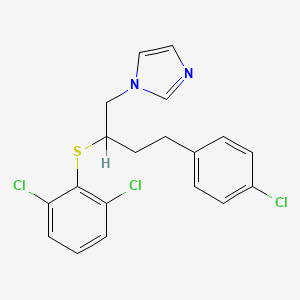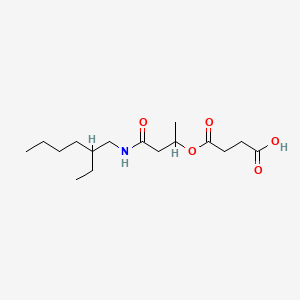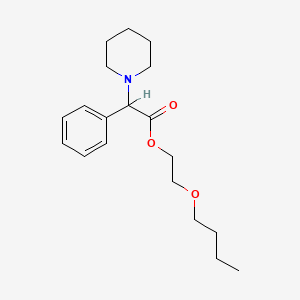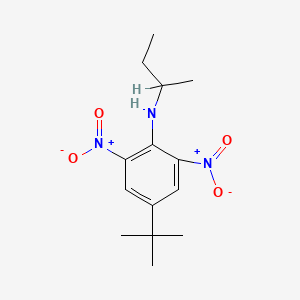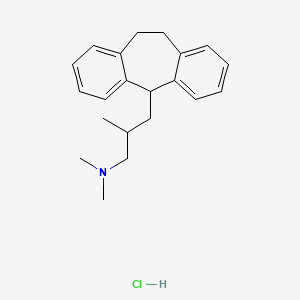![molecular formula C30H35BF2N2O2 B1668174 Ácido 11-[2,2-difluoro-12-[(1E,3E)-4-fenilbuta-1,3-dienil]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-il]undecanoico CAS No. 217075-36-0](/img/structure/B1668174.png)
Ácido 11-[2,2-difluoro-12-[(1E,3E)-4-fenilbuta-1,3-dienil]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-il]undecanoico
Descripción general
Descripción
C11 BODIPY 581/591 is a lipid-soluble ratiometric fluorescent indicator of lipid oxidation. Upon oxidation, its excitation maximum shifts from 581 to 500 nm and the emission maximum shifts from 591 to 510 nm. C11 BODIPY 581/591 has been used in the quantitation of ferroptosis.
Aplicaciones Científicas De Investigación
Sensor de Peroxidación Lipídica
BODIPY 581/591 C11 es una sonda fluorescente sensible para ensayos de peroxidación lipídica que se localiza en las membranas de las células vivas . La oxidación de la porción butadienílica poliinsaturada de este análogo de ácido graso en células vivas da como resultado un cambio en el pico de emisión de fluorescencia de rojo (∼590 nm) a verde (∼510 nm), lo que permite un análisis de relación de la peroxidación lipídica .
Viabilidad y Función Celular
Este compuesto se utiliza en estudios de viabilidad y función celular . Se puede utilizar para estudiar la degradación oxidativa de lípidos celulares por radicales libres de especies reactivas del oxígeno .
Apoptosis y Ferroptosis
La peroxidación lipídica está involucrada en la apoptosis y es uno de los principales contribuyentes a la ferroptosis, una forma de muerte celular no apoptótica dependiente del hierro . BODIPY 581/591 C11 se puede utilizar para estudiar estos procesos .
Envejecimiento y Patologías
El estrés oxidativo de la peroxidación lipídica juega un papel en el envejecimiento, así como en patologías como el cáncer, la aterosclerosis y las enfermedades neurodegenerativas . Este compuesto proporciona un método sensible para medir la peroxidación lipídica que ocurre en estos procesos biológicos y condiciones patológicas .
Eficacia Antioxidante en Plasma y Vesículas Lipídicas
El reactivo BODIPY 581/591 C11 también se puede utilizar para ensayos fluorométricos de peroxidación lipídica de la eficacia antioxidante en plasma y vesículas lipídicas .
Microscopía de Fluorescencia, Análisis de Alto Contenido y Citometría de Flujo
La sonda se incorpora fácilmente a las membranas lipídicas y es útil para detectar y cuantificar la peroxidación lipídica de preparaciones lipídicas libres de células, así como en células vivas mediante fluorómetro, microscopía confocal de fluorescencia y citometría de flujo .
Investigación sobre Oxirradicales y Peroxinitrito
C11-BODIPY (581/591) es sensible a una variedad de oxirradicales y peroxinitrito, pero no a superóxido, óxido nítrico, iones metálicos de transición e hidroperóxidos per se .
Estudios de Localización de Membrana
C11-BODIPY (581/591) se localiza en dos grupos distintos dentro de la bicapa lipídica, un grupo superficial a 18 A y un grupo profundo a < 7.5 A del centro de la bicapa . Esta característica se puede utilizar en estudios de localización de membrana .
Mecanismo De Acción
Target of Action
BODIPY 581/591 C11, also known as 11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid, is primarily targeted towards lipid peroxidation . It is used to detect reactive oxygen species (ROS) in lipophilic environments such as cellular membranes .
Mode of Action
The compound interacts with its targets by localizing to membranes in live cells . The polyunsaturated butadienyl portion of this fatty acid analog undergoes oxidation in the presence of ROS . This oxidation
Análisis Bioquímico
Biochemical Properties
BODIPY 581/591 C11 plays a significant role in biochemical reactions, particularly in the detection of lipid peroxidation . The oxidation of the polyunsaturated butadienyl portion of this fatty acid analog in live cells results in a shift of the fluorescence emission peak from red to green . This allows ratiometric analysis of lipid peroxidation .
Cellular Effects
BODIPY 581/591 C11 has profound effects on various types of cells and cellular processes. It influences cell function by detecting and imaging cellular oxidative stress . Oxidative stress from lipid peroxidation can cause damage to cell membranes, resulting in changes to signal transduction pathways and eventually leading to cell death .
Molecular Mechanism
The molecular mechanism of action of BODIPY 581/591 C11 involves its interaction with reactive oxygen species. When attacked by these species, it undergoes a spectral emission shift . This shift in fluorescence emission upon oxidation can be measured through ratiometric fluorescence analysis at two wavelengths .
Temporal Effects in Laboratory Settings
Over time, BODIPY 581/591 C11 continues to provide a sensitive method to measure lipid peroxidation that occurs in biological processes and pathological conditions . Its stability and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
BODIPY 581/591 C11 is involved in the metabolic pathway of lipid peroxidation . It interacts with reactive oxygen species, which can degrade lipids containing carbon-carbon double bonds such as phospholipids and polyunsaturated fatty acids .
Transport and Distribution
BODIPY 581/591 C11 is transported and distributed within cells and tissues, localizing to membranes in live cells
Subcellular Localization
BODIPY 581/591 C11 localizes to membranes in live cells . It is not clear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propiedades
IUPAC Name |
11-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35BF2N2O2/c32-31(33)34-26(17-10-5-3-1-2-4-6-11-19-30(36)37)20-22-28(34)24-29-23-21-27(35(29)31)18-13-12-16-25-14-8-7-9-15-25/h7-9,12-16,18,20-24H,1-6,10-11,17,19H2,(H,36,37)/b16-12+,18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOYQMUYGHQCBT-CMQZKQKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)O)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)O)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



